molecular formula C21H33ClO2 B8483382 12-Benzyloxy-2,2-dimethyldodecanoyl chloride CAS No. 88088-76-0

12-Benzyloxy-2,2-dimethyldodecanoyl chloride

Cat. No. B8483382
CAS RN: 88088-76-0
M. Wt: 352.9 g/mol
InChI Key: AGBBHXJUMPNJAZ-UHFFFAOYSA-N
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Patent
US04530794

Procedure details

1.2 ml of thionyl chloride was added to a solution of 3.34 g of the obtained carboxylic acid in 5 ml of anhydrous benzene, and the mixture was reacted at room temperature for 12 hours. The reaction mixture was concentrated under reduced pressure to give 3.53 g of 12-benzyloxy-2,2-dimethyldodecanoyl chloride as a colorless oily material.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([CH3:28])([CH3:27])[C:24](O)=[O:25])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1C=CC=CC=1>[CH2:5]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([CH3:28])([CH3:27])[C:24]([Cl:3])=[O:25])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCCCCCCC(C(=O)O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCCCCCCCC(C(=O)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.